![molecular formula C14H13O3- B1608421 3-(5-p-Tolyl-furan-2-yl)-propionic acid CAS No. 23589-06-2](/img/structure/B1608421.png)
3-(5-p-Tolyl-furan-2-yl)-propionic acid
Overview
Description
“3-(5-p-Tolyl-furan-2-yl)-propionic acid” is a chemical compound with the linear formula C14H12O3 . It has a molecular weight of 228.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(5-p-Tolyl-furan-2-yl)-propionic acid” is represented by the linear formula C14H12O3 . This indicates that the molecule is composed of 14 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Early Discovery Research
This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the early stages of scientific research, where its properties and potential applications are explored .
Antibacterial Activity
Furan derivatives, such as the one , have been synthesized and evaluated for their antibacterial activity . These compounds have shown potent levels of inhibitory activity against a variety of different Gram-positive bacteria, including multidrug-resistant clinical isolates . However, they did not exhibit any activity against the Gram-negative bacteria Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, some furan derivatives have also been evaluated for their antifungal activities . While it’s not explicitly stated that “3-(5-p-Tolyl-furan-2-yl)-propionic acid” has been tested for this, it’s possible given its structural similarity to other furan derivatives .
Synthesis of Novel Functionalized Compounds
This compound can be used as a precursor in the synthesis of novel functionalized compounds, such as 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties . These new compounds can then be evaluated for their own unique properties and potential applications .
Safety and Hazards
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of pharmaceutical applications .
Biochemical Pathways
Furan derivatives have been shown to have a diverse array of favorable biological and pharmacological properties .
Result of Action
Furan derivatives have been shown to exhibit antibacterial activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates .
properties
IUPAC Name |
3-[5-(4-methylphenyl)furan-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-10-2-4-11(5-3-10)13-8-6-12(17-13)7-9-14(15)16/h2-6,8H,7,9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEFXNUAGJCARS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-p-Tolyl-furan-2-yl)-propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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